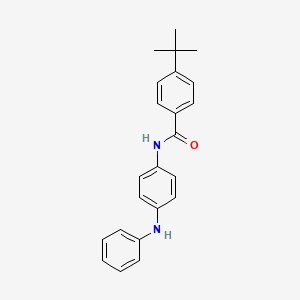
N-(4-anilinophenyl)-4-tert-butylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S119-8: is a broad-spectrum inhibitor of influenza A and B viruses. It shows activity against multiple influenza B viruses and oseltamivir-resistant influenza A viruses. it does not inhibit non-influenza viruses such as vesicular stomatitis virus .
准备方法
Synthetic Routes and Reaction Conditions: S119-8 is synthesized through a series of chemical reactions involving the introduction of functional groups to a core structure. The synthetic route typically involves:
Formation of the Core Structure: The core structure is synthesized using a combination of organic reactions such as condensation, cyclization, and reduction.
Functional Group Introduction: Various functional groups are introduced to the core structure through reactions like halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods: Industrial production of S119-8 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to increase yield and efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: S119-8 can undergo oxidation reactions where it loses electrons and forms oxidized products.
Reduction: It can also undergo reduction reactions where it gains electrons and forms reduced products.
Substitution: S119-8 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: S119-8 is used as a model compound in studying the mechanisms of antiviral agents. It helps in understanding how chemical modifications can enhance antiviral activity.
Biology: In biological research, S119-8 is used to study the replication mechanisms of influenza viruses. It helps in identifying potential targets for new antiviral drugs.
Medicine: S119-8 is being investigated for its potential use in treating influenza infections. Its broad-spectrum activity makes it a promising candidate for developing new antiviral therapies.
Industry: In the pharmaceutical industry, S119-8 is used in the development of antiviral drugs. It serves as a lead compound for designing new drugs with improved efficacy and safety profiles.
作用机制
S119-8 exerts its antiviral effects by targeting the viral nucleoprotein. It inhibits the replication of influenza viruses by interfering with the assembly and function of the viral ribonucleoprotein complex. This prevents the virus from replicating and spreading within the host cells .
相似化合物的比较
Similar Compounds:
Oseltamivir: Another antiviral drug used to treat influenza. Unlike S119-8, oseltamivir targets the neuraminidase enzyme.
Zanamivir: Similar to oseltamivir, it targets the neuraminidase enzyme but has a different administration route.
Baloxavir Marboxil: Targets the cap-dependent endonuclease enzyme, which is different from the target of S119-8.
Uniqueness of S119-8: S119-8 is unique due to its broad-spectrum activity against both influenza A and B viruses, including oseltamivir-resistant strains. Its mechanism of action, targeting the viral nucleoprotein, sets it apart from other antiviral drugs that target different viral components .
属性
IUPAC Name |
N-(4-anilinophenyl)-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-23(2,3)18-11-9-17(10-12-18)22(26)25-21-15-13-20(14-16-21)24-19-7-5-4-6-8-19/h4-16,24H,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPKMQDGCTXOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

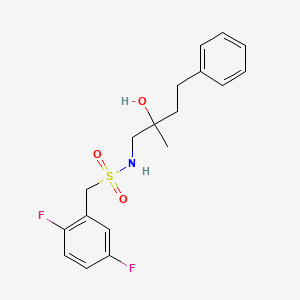
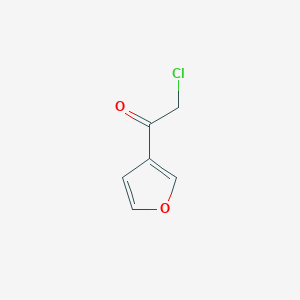
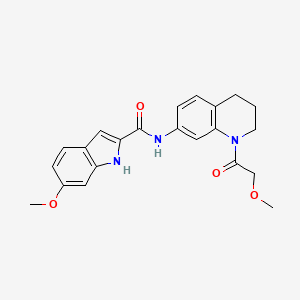

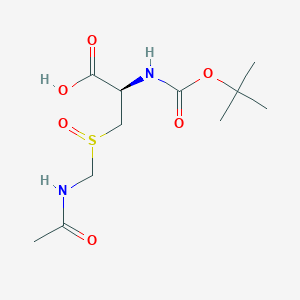
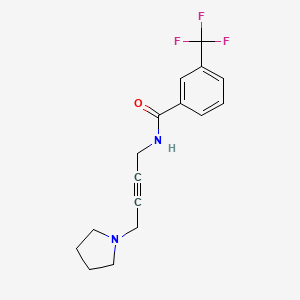
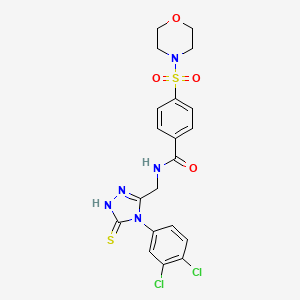
![[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2677200.png)
![1-(3,4-Dimethoxybenzyl)-3-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2677202.png)
![3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2677203.png)
![3-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B2677205.png)
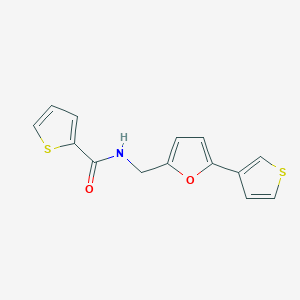
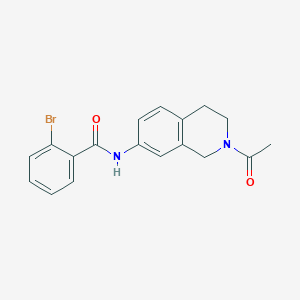
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2677211.png)